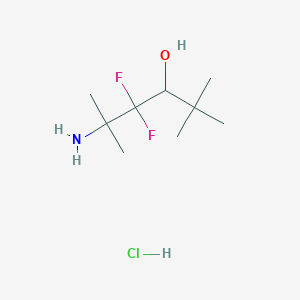
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride is a chemical compound with the molecular formula C9H19ClF2NO
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Fluorination: Introduction of fluorine atoms into the precursor molecule using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: Incorporation of the amino group through nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Hydroxylation: Introduction of the hydroxyl group via oxidation reactions, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment to ensure high yield and purity.
Continuous Flow Synthesis: Utilization of continuous flow reactors to streamline the synthesis process, enhancing efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various functionalized derivatives.
Applications De Recherche Scientifique
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, modulating their activity and function. Specific pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
4,4-Difluoro-2,2,5-trimethylhexan-3-amine: Lacks the hydroxyl group, affecting its reactivity and applications.
5-Amino-4,4-difluoro-2,2,5-trimethylhexanoic acid: Contains a carboxylic acid group, leading to different chemical properties and uses.
Uniqueness
5-Amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol hydrochloride is unique due to its combination of amino, difluoro, and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C9H20ClF2NO |
|---|---|
Poids moléculaire |
231.71 g/mol |
Nom IUPAC |
5-amino-4,4-difluoro-2,2,5-trimethylhexan-3-ol;hydrochloride |
InChI |
InChI=1S/C9H19F2NO.ClH/c1-7(2,3)6(13)9(10,11)8(4,5)12;/h6,13H,12H2,1-5H3;1H |
Clé InChI |
PFAWIDAAFQLKRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C(C(C)(C)N)(F)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide](/img/structure/B13498474.png)
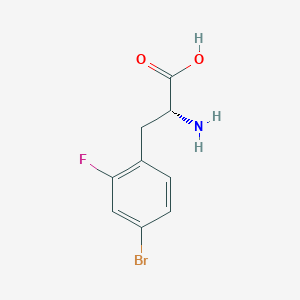
![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid](/img/structure/B13498492.png)
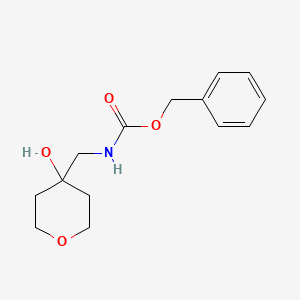

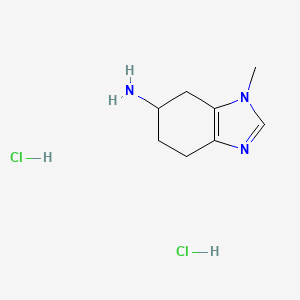
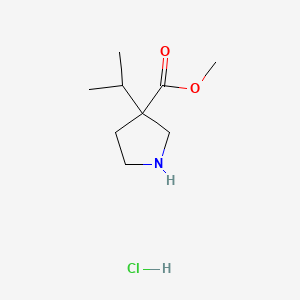
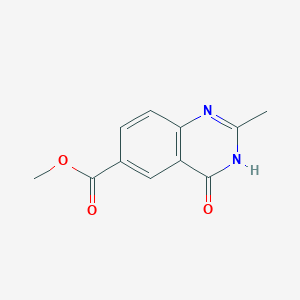
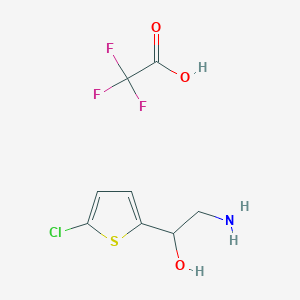
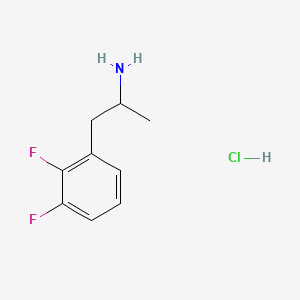
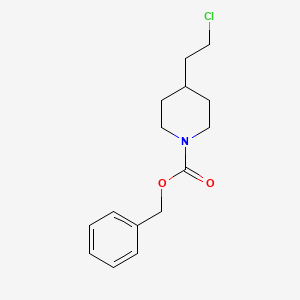
![Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13498542.png)
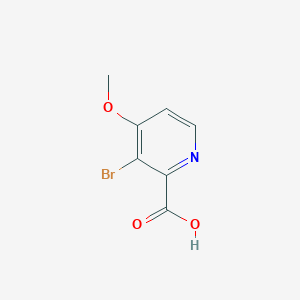
![Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B13498554.png)
